Home > Products > Screening Compounds P134015 > N-ethyl-2-(4-sulfamoylphenyl)acetamide
N-ethyl-2-(4-sulfamoylphenyl)acetamide -

N-ethyl-2-(4-sulfamoylphenyl)acetamide

Catalog Number: EVT-13701314
CAS Number:
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-ethyl-2-(4-sulfamoylphenyl)acetamide is an organic compound recognized for its potential therapeutic applications. This compound, with the Chemical Abstracts Service (CAS) number 41472-49-5, features a complex molecular structure that includes an ethyl group, a sulfamoyl group attached to a phenyl ring, and an acetamide moiety. The molecular formula is C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}, and it has a molecular weight of approximately 242.295 g/mol .

Source and Classification

N-ethyl-2-(4-sulfamoylphenyl)acetamide belongs to the class of compounds known as N-acetyl-2-arylethylamines. This classification encompasses organic compounds that feature an acetamide group linked to an arylethylamine structure. Additionally, it is categorized under sulfonamides due to the presence of the sulfamoyl functional group .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-ethyl-2-(4-sulfamoylphenyl)acetamide typically involves several steps. A common synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as 4-nitrophenol or similar compounds.
  2. Halogenation: A halogenation reaction may be performed to introduce halogen atoms into the aromatic ring.
  3. Reduction: The nitro group can be reduced to an amine using reagents like iron filings or catalytic hydrogenation.
  4. Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form the acetamide.
  5. Sulfamoylation: Finally, a sulfamoyl chloride is reacted with the amine to yield N-ethyl-2-(4-sulfamoylphenyl)acetamide.

This multi-step synthesis allows for the introduction of functional groups in a controlled manner, ensuring high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-ethyl-2-(4-sulfamoylphenyl)acetamide can be represented by its chemical formula C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}. The structural formula indicates:

  • An ethyl group (–C2H5)
  • A phenyl ring (–C6H5) with a sulfamoyl group (–SO2NH2) attached
  • An acetamide functional group (–C(=O)NH)

The compound exhibits a melting point range of 168–174°C and a boiling point of approximately 387.4°C at standard atmospheric pressure .

Chemical Reactions Analysis

Reactions and Technical Details

N-ethyl-2-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

  1. Oxidation: The compound can participate in oxidation reactions, where it may lose electrons in the presence of oxidizing agents such as potassium permanganate.
  2. Reduction: It can also undergo reduction, gaining electrons through reagents like lithium aluminum hydride.
  3. Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions, where nucleophiles can replace existing groups in the molecule.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further research.

Mechanism of Action

Process and Data

N-ethyl-2-(4-sulfamoylphenyl)acetamide primarily acts as an inhibitor of carbonic anhydrase enzymes, specifically carbonic anhydrase I and II. The mechanism involves:

  1. Binding: The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity.
  2. Biochemical Pathways: This inhibition affects critical biochemical pathways involving carbon dioxide hydration and bicarbonate dehydration, which are vital for pH regulation and bicarbonate transport in biological systems .

The inhibition of these enzymes can lead to significant physiological effects, including alterations in acid-base balance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-ethyl-2-(4-sulfamoylphenyl)acetamide exhibits several notable physical and chemical properties:

  • Molecular Weight: 242.295 g/mol
  • Density: Approximately 1.3 g/cm³
  • Melting Point: 168–174°C
  • Boiling Point: 387.4°C
  • Flash Point: 188.1°C
  • LogP (octanol-water partition coefficient): -0.68, indicating its hydrophilicity .

These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications.

Applications

Scientific Uses

N-ethyl-2-(4-sulfamoylphenyl)acetamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: Due to its inhibitory effects on carbonic anhydrase, it may have therapeutic potential in treating conditions like glaucoma or metabolic disorders.
  2. Biochemical Studies: It serves as a valuable tool for studying enzyme kinetics and mechanisms related to carbonic anhydrase activity.
  3. Antimicrobial Activity: Its structural features suggest potential applications in developing antimicrobial agents targeting specific bacterial enzymes .
Introduction to N-ethyl-2-(4-sulfamoylphenyl)acetamide: Pharmacological Significance & Research Context

Nomenclature, Structural Analogues, and Position Within Sulfonamide-Acetamide Hybrid Scaffolds

Systematic Nomenclature and Molecular IdentityN-Ethyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-75-3) is defined by the IUPAC name N-ethyl-2-(4-sulfamoylphenyl)acetamide, with the molecular formula C10H14N2O3S and a molecular weight of 242.30 g/mol. Its canonical SMILES representation (CCNC(=O)CC1=CC=C(C=C1)S(=O)(=O)N) reveals three critical pharmacophoric elements:

  • A sulfamoyl group (–SO2NH2) enabling hydrogen bonding with biological targets
  • An acetamide linker providing structural flexibility
  • An N-ethyl substituent enhancing lipophilicity [2] [4]

Crystallographic studies of analogous compounds (e.g., N-(4-sulfamoylphenyl)acetamide) show the sulfamoyl group adopts a near-perpendicular orientation relative to the phenyl ring (torsion angle ≈109°), facilitating three-dimensional interactions with enzyme pockets. The acetamide moiety exhibits planarity with the aromatic system (dihedral angle ≈16°), promoting π-stacking interactions [5].

Structural Analogues and Structure-Activity RelationshipsThis compound belongs to a class of sulfonamide-acetamide hybrids with diverse pharmacological activities. Key analogues include:

Table 1: Structural Analogues of N-Ethyl-2-(4-sulfamoylphenyl)acetamide

CompoundStructural VariationPrimary ActivityKey Findings
Celecoxib (F)Pyrazole ring substitutionCOX-2 inhibitionReduces lipid peroxidation via sulfonamide-mediated antioxidant effects [1]
Acetazolamide (A)Heterocyclic fusionCarbonic anhydrase inhibitionElevates endogenous antioxidants (SOD, CAT) independent of diuretic action [1]
Furosemide (B)Chloroanilinyl substitutionLoop diureticAttenuates lipid peroxidation in nephrotic syndrome models [1]
Ibuprofen-sulfathiazoleNSAID-sulfonamide conjugateUrease inhibitionIC50 = 9.95 µM; competitive binding to urease active site [3]
Compound 9 (Ghorab et al.)Morpholine substitutionRenal radiomodulationReduces NF-κB by 84% and IL-6 by 73% at 25 mg/kg [1]

The N-ethyl group in N-ethyl-2-(4-sulfamoylphenyl)acetamide represents a strategic modification from earlier prototypes like sulfanilamide. Ethylation enhances metabolic stability compared to N-H analogues, while the compact size avoids steric hindrance in enzyme binding pockets. In urease inhibitors, similar N-alkylation improves membrane permeability, correlating with 10-100× potency enhancements [3] [8].

Pharmacological PositioningFunctionally, this scaffold bridges two pharmacological domains:

  • Renal Radioprotection: Direct sulfamoyl-mediated ROS scavenging and indirect upregulation of antioxidant enzymes (GSH, SOD)
  • Enzyme Inhibition: Competitive binding to metalloenzymes (e.g., urease) via sulfamoyl coordination to nickel centers [1] [3]Recent evidence indicates synergistic effects when both pharmacophores are retained – sulfamoyl groups chelate metal ions in enzyme active sites, while the acetamide linker stabilizes hydrophobic subpocket interactions [1] [9].

Historical Evolution of Sulfonamide-Acetamide Pharmacophores in Medicinal Chemistry

From Antibacterials to Multitarget AgentsSulfonamide-acetamide hybrids trace their origins to the serendipitous discovery of Prontosil rubrum in 1935. The subsequent elucidation of sulfanilamide as the active metabolite launched the sulfonamide antibiotic era. Key evolutionary milestones include:

Table 2: Historical Development of Sulfonamide-Acetamide Pharmacophores

EraKey CompoundsTherapeutic ShiftStructural Advancements
1930sSulfanilamideAntibacterialMinimal scaffold: Sulfamoyl-phenyl core
1950-60sAcetazolamide, FurosemideDiuretics/CA inhibitorsAcetamide tethering; heterocyclic integration
1980-90sCelecoxib, ValdecoxibCOX-2 selective NSAIDsSulfamoyl biaryl systems; trifluoromethyl motifs
2000sSulodexide, SultiameAntithrombotics/AnticonvulsantsCarbohydrate conjugation; ring saturation
2010-20sIbuprofen-sulfonamides, Compound 9Hybrid multitarget agentsNSAID-sulfonamide conjugation; radiomodulators

The critical transition occurred in the 1980s when acetamide functionalities were systematically incorporated to:

  • Modulate physicochemical properties (log P, pKa)
  • Enhance target selectivity through steric control
  • Provide synthetic handles for combinatorial diversification [1] [3]

Mechanistic DiversificationInitially confined to carbonic anhydrase inhibition, these hybrids now demonstrate:

  • Antioxidant Effects: Sulfonamides activate the Nrf2 pathway, upregulating heme oxygenase-1 and γ-glutamylcysteine ligase. Acetamide derivatives like glibenclamide increase renal SOD activity by 200% in diabetic models [1]
  • Anti-inflammatory Actions: Celecoxib analogues suppress IL-6 via NF-κB pathway interruption independent of COX-2 inhibition [5]
  • Radiomodulation: Post-2010 hybrids (e.g., Compound 9) reduce radiation-induced nephropathy by 84% through simultaneous ROS scavenging and cytokine suppression (TNF-α, IL-1β) [1]

Synthetic methodologies evolved from simple acylations (chloroacetyl chloride + sulfanilamide) to modern cross-coupling strategies. Recent innovations employ DCC/DMAP-mediated conjugations to fuse NSAIDs with sulfonamides, producing hybrid scaffolds with dual urease inhibition and anti-inflammatory effects [3].

Key Knowledge Gaps and Unresolved Mechanistic Questions

Mechanistic Ambiguities in RadioprotectionDespite demonstrated efficacy against radiation nephropathy [1], fundamental questions persist:

  • NF-κB Pathway Specificity: Whether inhibition occurs via IκB kinase suppression, reduced IκB ubiquitination, or impaired nuclear translocation remains uncharacterized. Current data show 84% NF-κB reduction but lack mechanistic granularity [1]
  • Sulfamoyl Redox Chemistry: The ROS scavenging stoichiometry (particularly toward •OH vs. O2•−) is unquantified. Sulfonamides reportedly elevate GSH by 70-90%, but direct radical neutralization kinetics are unstudied [1]

Tissue-Specific BioactivityDifferential organ responses observed in analogues necessitate investigation:

  • Renal vs. Hepatic Selectivity: Glibenclamide analogues elevate hepatic SOD by 150% but renal SOD by only 40% – a disparity potentially linked to organic anion transporter (OAT) expression [1] [8]
  • Blood-Brain Barrier Permeability: No data exists for N-ethyl-2-(4-sulfamoylphenyl)acetamide, though structurally similar sulfonamides exhibit limited CNS penetration (log BB < -1.0) [8]

Metabolic and Synthetic ChallengesCritical gaps hamper translational development:

  • Metabolic Fate: Aldehyde oxidase-mediated N-deethylation is predicted but unconfirmed. Potential sulfamoyl cleavage could generate inactive metabolites [4] [8]
  • Structure Optimization: No systematic QSAR studies explore:
  • Optimal N-alkyl chain length (ethyl vs. propyl vs. cyclopropyl)
  • Impact of sulfonamide N'-dialkylation on target engagement
  • Bioisosteric replacement of acetamide carbonyl [1] [9]

Table 3: Critical Research Questions for N-Ethyl-2-(4-sulfamoylphenyl)acetamide

Knowledge GapCurrent EvidenceRequired Studies
NF-κB Inhibition Mechanism84% reduction in kidney homogenatesIKKβ kinase assays; IκBα degradation kinetics
Tissue DistributionAnalogues show renal accumulationRadiolabeled biodistribution studies
Metabolic StabilityIn vitro t1/2 = 2.3h (rat microsomes)Metabolite identification; CYP phenotyping
Species-Specific EffectsMurine nephroprotection confirmedPorcine/mini-pig translational models

Analytical LimitationsThe absence of published crystallographic data for N-ethyl-2-(4-sulfamoylphenyl)acetamide impedes target-based drug design. Molecular modeling relies on approximations from:

  • N-(4-Sulfamoylphenyl)acetamide (tetragonal P421c lattice; a=15.263Å, c=8.057Å) [5]
  • Celecoxib-bound COX-2 crystal structures (PDB 3LN1)True binding modes remain hypothetical without experimental structural biology [5] [9].
  • N-Ethyl-2-(4-sulfamoylphenyl)acetamide
  • Celecoxib
  • Acetazolamide
  • Furosemide
  • Glibenclamide
  • Sulfanilamide
  • Ibuprofen-sulfathiazole conjugate
  • Compound 9 (Ghorab et al.)

Properties

Product Name

N-ethyl-2-(4-sulfamoylphenyl)acetamide

IUPAC Name

N-ethyl-2-(4-sulfamoylphenyl)acetamide

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C10H14N2O3S/c1-2-12-10(13)7-8-3-5-9(6-4-8)16(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

WPNTZXKXTOYLBI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.